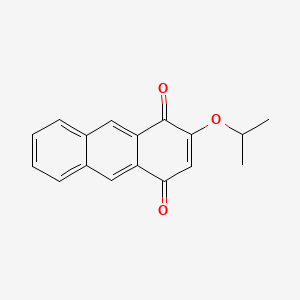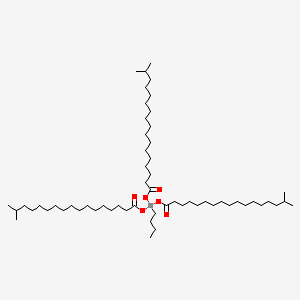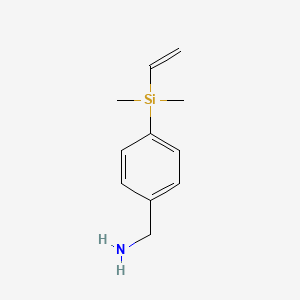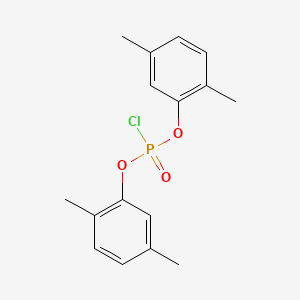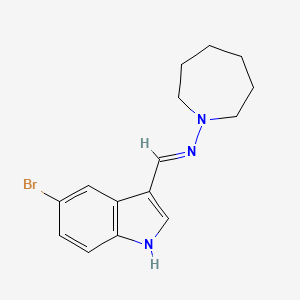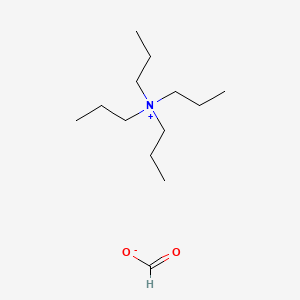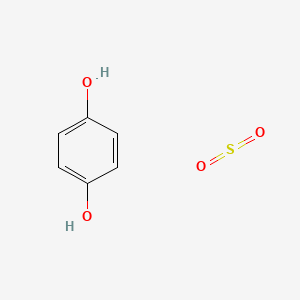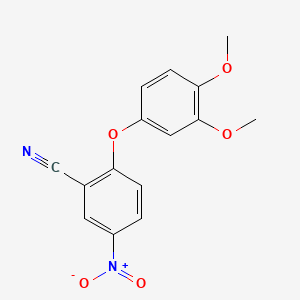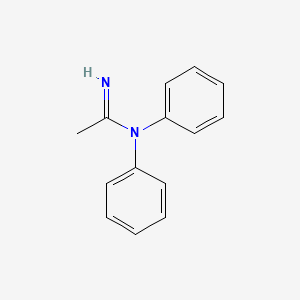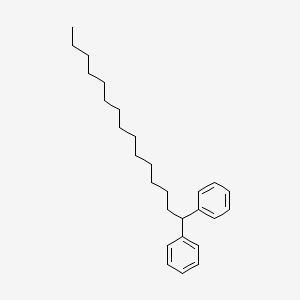
N-(4-Hydroxy-1-naphthyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Hydroxy-1-naphthyl)acrylamide: is an organic compound with the molecular formula C13H11NO2 and a molecular weight of 213.23194 g/mol . It is a derivative of naphthalene and acrylamide, characterized by the presence of a hydroxyl group on the naphthalene ring and an acrylamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Hydroxy-1-naphthyl)acrylamide typically involves the reaction of 4-hydroxy-1-naphthylamine with acryloyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: N-(4-Hydroxy-1-naphthyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like or in acidic conditions.
Reduction: Reagents such as or .
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
N-(4-Hydroxy-1-naphthyl)acrylamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(4-Hydroxy-1-naphthyl)acrylamide involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and interactions with enzymes and receptors, while the acrylamide moiety can undergo Michael addition reactions with nucleophiles in biological systems. These interactions contribute to its biological activities, such as antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
- N-(4-Hydroxy-3-methoxybenzyl)acrylamide
- N-(4-Hydroxy-1-naphthalenyl)propenamide
- N-(4-Hydroxy-2-naphthyl)acrylamide
Comparison: N-(4-Hydroxy-1-naphthyl)acrylamide is unique due to the specific positioning of the hydroxyl group on the naphthalene ring, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
83968-63-2 |
|---|---|
Fórmula molecular |
C13H11NO2 |
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
N-(4-hydroxynaphthalen-1-yl)prop-2-enamide |
InChI |
InChI=1S/C13H11NO2/c1-2-13(16)14-11-7-8-12(15)10-6-4-3-5-9(10)11/h2-8,15H,1H2,(H,14,16) |
Clave InChI |
CMEKWPYUZRCMRD-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)NC1=CC=C(C2=CC=CC=C21)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


